molecular formula C15H23NO4S B350497 [(3-Methyl-4-propoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine CAS No. 898639-22-0

[(3-Methyl-4-propoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine

Cat. No. B350497
CAS RN: 898639-22-0
M. Wt: 313.4g/mol
InChI Key: UNMAIBJUOYOWJH-UHFFFAOYSA-N
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Description

The compound “(3-Methyl-4-propoxyphenyl)sulfonylamine” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine group. They are known for their wide range of medicinal applications, including antibacterial, antifungal, and diuretic properties .


Molecular Structure Analysis

The compound contains a sulfonyl group attached to an amine, forming a sulfonamide. It also has a propoxy and a methyl group attached to a phenyl ring, and an oxolane ring attached to the amine.


Chemical Reactions Analysis

Sulfonamides, like the compound , can undergo various chemical reactions. They can act as bases, accepting a proton to form a sulfonammonium salt . They can also undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. Sulfonamides are generally solid at room temperature and have relatively high melting points. They are also typically soluble in organic solvents .

Mechanism of Action

The mechanism of action of sulfonamides is typically related to their ability to inhibit bacterial growth. They are structural analogs of para-aminobenzoic acid (PABA), a precursor of folic acid, and can inhibit the synthesis of folic acid in bacteria, thereby preventing bacterial growth .

Future Directions

The future research directions for sulfonamides could involve exploring their potential applications in medicine, particularly as antimicrobial agents. Additionally, modifications to the sulfonamide structure could be explored to develop compounds with improved efficacy and reduced side effects .

properties

IUPAC Name

3-methyl-N-(oxolan-2-ylmethyl)-4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-3-8-20-15-7-6-14(10-12(15)2)21(17,18)16-11-13-5-4-9-19-13/h6-7,10,13,16H,3-5,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMAIBJUOYOWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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